molecular formula C15H13FO3 B6401673 2-(3-Ethoxyphenyl)-4-fluorobenzoic acid CAS No. 1261907-57-6

2-(3-Ethoxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6401673
CAS No.: 1261907-57-6
M. Wt: 260.26 g/mol
InChI Key: MBARGTSXKPCMFN-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-4-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with an ethoxy group at the 3-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenyl)-4-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents would be optimized for cost-efficiency and yield. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.

    Reduction: Formation of 2-(3-ethoxyphenyl)-4-fluorobenzyl alcohol.

    Substitution: Formation of 2-(3-ethoxyphenyl)-4-substituted benzoic acid derivatives.

Scientific Research Applications

2-(3-Ethoxyphenyl)-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-4-fluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(3-Ethoxyphenyl)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-(3-Ethoxyphenyl)-4-fluorobenzoic acid is unique due to the presence of both an ethoxy group and a fluorine atom, which can impart distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-ethoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)14-9-11(16)6-7-13(14)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBARGTSXKPCMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690018
Record name 3'-Ethoxy-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-57-6
Record name 3'-Ethoxy-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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